molecular formula C12H17ClN2O4 B2396851 1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine oxalate CAS No. 1448128-76-4

1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine oxalate

Cat. No. B2396851
CAS RN: 1448128-76-4
M. Wt: 288.73
InChI Key: HPRPGBUMMZMIMJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure. Similar compounds, such as ketamine, undergo reactions involving the hydroxy ketone intermediate .

Advantages and Limitations for Lab Experiments

Clophedianol has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. However, there are also a number of limitations to its use. Clophedianol is a controlled substance in many countries, and its use is heavily regulated. It is also relatively expensive, which can limit its use in some experiments.

Future Directions

There are a number of future directions for research into Clophedianol. One potential area of study is its use in the treatment of neuropathic pain. Clophedianol has been shown to have analgesic properties, and it may be effective in the treatment of this condition. Another potential area of study is its use in the treatment of migraine headaches. Clophedianol has been shown to have sedative properties, which may make it effective in the treatment of this condition. Finally, further research is needed to fully understand the mechanism of action of Clophedianol and to identify any potential side effects or risks associated with its use.
In conclusion, Clophedianol is a chemical compound that has a number of potential medical applications. It has been shown to have antitussive, analgesic, and sedative properties, and may be effective in the treatment of a number of medical conditions. Further research is needed to fully understand its mechanism of action and to identify any potential risks or side effects associated with its use.

Synthesis Methods

The synthesis of Clophedianol involves the reaction of 2-chloroaniline with N,N-dimethylethanolamine in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with oxalic acid to form the oxalate salt of Clophedianol. The overall yield of the synthesis process is around 50%.

Scientific Research Applications

Clophedianol has been studied for its potential use in the treatment of various medical conditions. It has been found to have antitussive, analgesic, and sedative properties. Clophedianol has also been studied for its potential use in the treatment of neuropathic pain, migraine headaches, and other medical conditions.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or flammable. Safety data sheets (SDS) provide information on handling, storage, and disposal of compounds .

properties

IUPAC Name

1-(2-chlorophenyl)-N,N-dimethylethane-1,2-diamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2.C2H2O4/c1-13(2)10(7-12)8-5-3-4-6-9(8)11;3-1(4)2(5)6/h3-6,10H,7,12H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRPGBUMMZMIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=CC=C1Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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